3-(Cyclopropylmethyl)azetidin-3-ol
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Overview
Description
3-(Cyclopropylmethyl)azetidin-3-ol is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol . It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethyl)azetidin-3-ol can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the hydrogenolysis of azetidin-3-ones using palladium on carbon (Pd/C) as a catalyst in methanol . These methods provide efficient routes to obtain the desired azetidine derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium periodate and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) in methanol is often used for hydrogenation reactions.
Substitution: Nucleophiles such as alkyl halides and organometallic reagents are used under basic conditions.
Major Products Formed
The major products formed from these reactions include functionalized azetidines, ketones, aldehydes, and various substituted derivatives .
Scientific Research Applications
3-(Cyclopropylmethyl)azetidin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and peptidomimetics.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates various chemical transformations. It can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in ring-opening and expansion reactions .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring with similar reactivity but less steric hindrance.
Oxetane: A four-membered oxygen-containing ring with different electronic properties and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain and different reactivity patterns.
Uniqueness
3-(Cyclopropylmethyl)azetidin-3-ol is unique due to the presence of the cyclopropylmethyl group, which imparts additional steric and electronic effects.
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)azetidin-3-ol |
InChI |
InChI=1S/C7H13NO/c9-7(4-8-5-7)3-6-1-2-6/h6,8-9H,1-5H2 |
InChI Key |
BLWBMCVVWDACGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2(CNC2)O |
Origin of Product |
United States |
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